N-ethyl-N-phenyl-7H-purin-6-amine
Description
Properties
CAS No. |
5444-67-7 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-ethyl-N-phenyl-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-2-18(10-6-4-3-5-7-10)13-11-12(15-8-14-11)16-9-17-13/h3-9H,2H2,1H3,(H,14,15,16,17) |
InChI Key |
ONSHRLMVKPIUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization from Imidazole Precursors
One of the prominent synthetic routes to purine derivatives, including N-phenyl-substituted purin-6-amines, involves cyclization starting from substituted imidazole intermediates.
- Starting Material: 5-amino-1-phenyl-1H-imidazole-4-carbonitrile derivatives.
- Key Reagents: Triethyl orthoformate (HC(OEt)3), acetic anhydride (Ac2O), and ammonia.
- Procedure: The imidazole precursor reacts with triethyl orthoformate and acetic anhydride to form an intermediate, which upon treatment with ammonia undergoes cyclization to form the purine ring system with an amine group at position 6.
- Outcome: This method yields 9-phenyl-9H-purin-6-amine derivatives in high yields, demonstrating good efficiency and selectivity.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 5-amino-1-phenyl-1H-imidazole-4-carbonitrile + HC(OEt)3 + Ac2O | Room temperature to mild heating | Intermediate formimidate | Not specified |
| 2 | Intermediate + NH3 | Aqueous KOH, reflux | 9-Phenyl-9H-purin-6-amine | High yields (quantitative in some reports) |
This method was demonstrated by Yahyazadeh and Habibi (2007), who reported high-yield synthesis of 9-phenyl-9H-purin-6-amine derivatives using this approach, highlighting its applicability to phenyl-substituted purines.
Nucleophilic Aromatic Substitution (S_NAr) on 6-Chloropurines
Another effective strategy involves the nucleophilic substitution of 6-chloropurine derivatives with aromatic amines or alkylamines to introduce the N-ethyl and N-phenyl groups.
- Starting Material: 6-chloro-7-substituted purines (e.g., 6-chloro-7-methylpurine).
- Nucleophiles: Anilines (phenylamine), ethylamine, or their derivatives.
- Catalysts/Promoters: Triflimide (bis(trifluoromethanesulfonyl)imide) as a promoter for metal-free arylation.
- Solvent: Hexafluoroisopropanol (HFIP).
- Conditions: Stirring at 60 °C for 24 hours.
- Workup: Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and purification by silica gel chromatography.
This method allows the selective substitution at the 6-position of the purine ring with diverse amines, including N-ethyl and N-phenyl groups, under mild conditions without requiring metal catalysts.
| Entry | Purine Substrate | Nucleophile | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 6-chloro-7-methylpurine | p-methoxyaniline | Tf2NH | Hexafluoroisopropanol | 60 | 24 | 75 |
| 2 | 6-chloro-7-methylpurine | p-methoxyphenol | Tf2NH | Hexafluoroisopropanol | 60 | 24 | 84 |
Though these examples are for substituted purines, the methodology is adaptable for synthesizing N-ethyl-N-phenyl-7H-purin-6-amine by using ethyl- and phenyl-containing nucleophiles.
Multistep Synthesis via Formimidate and Formamidine Intermediates
A multistep synthetic route involves:
- Formation of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate.
- Reaction with phenylamine to form formamidine intermediates.
- Cyclization under basic conditions (aqueous KOH) to produce 5-amino-1-phenyl-1H-imidazole-4-carbonitriles.
- Subsequent conversion to purin-6-amines as described in section 2.1.
This approach allows the introduction of ethyl and phenyl groups early in the synthesis, providing structural control and enabling the preparation of N-ethyl-N-phenyl purine derivatives.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization from Imidazole Precursors | Uses triethyl orthoformate and ammonia; high yields | Efficient ring closure; good yields | Requires multistep precursor synthesis |
| Nucleophilic Aromatic Substitution (S_NAr) | Metal-free, uses triflimide promoter; mild conditions | Avoids metal catalysts; versatile | Requires chloropurine starting materials |
| Multistep Formimidate/Formamidine Route | Stepwise construction with intermediates | Structural control; adaptable | More synthetic steps; longer process |
Research Findings and Practical Considerations
- The cyclization method from imidazole derivatives is well-established and yields high purity products, suitable for scale-up in pharmaceutical contexts.
- The triflimide-promoted S_NAr reaction offers a metal-free alternative, reducing contamination risks important for medicinal chemistry applications.
- Protection and deprotection strategies, such as those used in ribose-protected purine derivatives, are relevant when preparing complex nucleoside analogues but less critical for simple N-ethyl-N-phenyl purin-6-amine synthesis.
- Reaction solvents like hexafluoroisopropanol enhance nucleophilicity and reaction rates in S_NAr processes.
- Yields typically range from 70% to 85%, depending on substrate and nucleophile purity, reaction time, and temperature.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-ethyl-N-phenyl-7H-purin-6-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-ethyl-N-phenyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-ethyl-N-phenyl-7H-purin-6-amine are best understood through comparisons with analogs. Key variations include substituent groups, tautomeric forms (7H vs. 9H), and biological activities.
Structural Analogues
Table 1: Structural and Functional Comparison of Selected Purine Derivatives
Key Differences and Implications
Tautomerism (7H vs. For example, 9H tautomers (e.g., 9-ethyl derivatives) are more common in enzyme inhibitors due to better mimicry of natural purines . Example: 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (9H tautomer) showed potent inhibition of cruzain, while 7H analogs may exhibit distinct selectivity .
Substituent Effects: Halogenation: Chlorine at C2 (e.g., 2-chloro derivatives) enhances electrophilicity, improving covalent or non-covalent binding to proteases . Carbonitrile (C≡N): Replacing chlorine with a cyano group (e.g., 6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile) increases polarity and hydrogen-bonding capacity, boosting inhibitory potency .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., 90 W, 110°C) is a common method for purine derivatives, offering rapid reaction times and high yields (~90%) for chloro and cyano analogs . Positional isomerism (7H vs. 9H) can arise during alkylation steps, requiring chromatographic separation (e.g., benzyl-substituted isomers in Example 3 of ) .
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